molecular formula C9H13BO2 B149156 4-Propylphenylboronic acid CAS No. 134150-01-9

4-Propylphenylboronic acid

Cat. No. B149156
M. Wt: 164.01 g/mol
InChI Key: WLCGYIWOKVWFLB-UHFFFAOYSA-N
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Patent
US05571821

Procedure details

To a suspension of magnesium shavings (217 mg, 8.9 mmol) in 3 mL of dry tetrahydrofuran under argon, a crystal along with a solution of 4-bromopropylbenzene (1.69 g, 8.5 mmol) dissolved in 6 mL of tetrahydrofuran was added at such a rate that a gentle reflux was maintained. The solution was refluxed for an additional 0.5 h, cooled to room temperature and added in portions over 10 minutes to a solution of trimethylborate (924 mg, 8.9 mmol) previously dissolved in 4 mL of dry ether at -78° C. After 30 minutes, the solution was warmed to room temperature where stirring continued for 90 minutes, then the reaction was quenched by the addition of 2 mL of a 10% hydrochloric acid solution. The tetrahydrofuran was removed under reduced pressure and the remaining residue was extracted into diethyl ether (3×25 mL). The combined ether extracts was extracted with 1M NaOH (3×25 mL) and the resulting aqueous layer was acidified to pH 2.0 using 6N HCl, then reextracted back into diethyl ether (3×25 mL). The combined organic layers was washed with water (1×25 mL), brine (1×25 mL) and dried over magnesium sulfate. Evaporation of solvent left a brown solid which was filtered through a small plug of silica gel using 11.0 MeOH/CACl3. Evaporation left 448 mg (32%) of a brown solid, m.p. 90°-93° C.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
924 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C[O:13][B:14](OC)[O:15]C>O1CCCC1.CCOCC>[CH2:5]([C:6]1[CH:11]=[CH:10][C:9]([B:14]([OH:15])[OH:13])=[CH:8][CH:7]=1)[CH2:4][CH3:3]

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
BrCCCC1=CC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
924 mg
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at such a rate that
TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for an additional 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to room temperature where
WAIT
Type
WAIT
Details
continued for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 2 mL of a 10% hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining residue was extracted into diethyl ether (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ether extracts was extracted with 1M NaOH (3×25 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with water (1×25 mL), brine (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent
WAIT
Type
WAIT
Details
left a brown solid which
FILTRATION
Type
FILTRATION
Details
was filtered through a small plug of silica gel using 11.0 MeOH/CACl3
CUSTOM
Type
CUSTOM
Details
Evaporation
WAIT
Type
WAIT
Details
left 448 mg (32%) of a brown solid, m.p. 90°-93° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(CC)C1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.